molecular formula C8H12N2O B2356166 2-(tert-Butyl)pyrimidin-4-ol CAS No. 42351-88-2

2-(tert-Butyl)pyrimidin-4-ol

Cat. No.: B2356166
CAS No.: 42351-88-2
M. Wt: 152.197
InChI Key: PHJLZBIRORCZFZ-UHFFFAOYSA-N
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Description

2-(tert-Butyl)pyrimidin-4-ol is a heterocyclic organic compound that features a pyrimidine ring with a tert-butyl group attached to the second carbon and a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylamine with a suitable pyrimidine precursor, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of this compound.

    Substitution: Various substituted pyrimidinones depending on the reagents used.

Scientific Research Applications

2-(tert-Butyl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)pyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure with a sulfur atom replacing one of the nitrogen atoms in the pyrimidine ring.

    Thieno[3,2-d]pyrimidin-4-amine: Contains an amine group instead of a keto group.

    Pyrimido[4,5-d]pyrimidine: A bicyclic compound with two fused pyrimidine rings.

Uniqueness

2-(tert-Butyl)pyrimidin-4-ol is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-tert-butyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)7-9-5-4-6(11)10-7/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJLZBIRORCZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42351-88-2
Record name 2-tert-butyl-3,4-dihydropyrimidin-4-one
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